5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-oxazole

Vue d'ensemble

Description

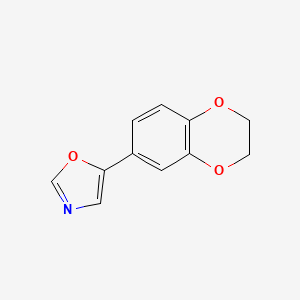

5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-oxazole is a heterocyclic compound that features both benzodioxane and oxazole rings

Mécanisme D'action

Target of Action

Similar compounds have been studied for their potential therapeutic effects on alzheimer’s disease . These compounds are known to inhibit cholinesterase enzymes, which play a crucial role in nerve signal transmission .

Mode of Action

It’s worth noting that similar compounds have been found to inhibit cholinesterase enzymes . This inhibition could potentially slow the breakdown of acetylcholine, a neurotransmitter that plays a key role in memory and learning, thereby mitigating some of the cognitive symptoms of Alzheimer’s disease .

Biochemical Pathways

Given the potential cholinesterase inhibitory activity, it can be inferred that this compound may impact the cholinergic system, which is involved in numerous cognitive functions .

Result of Action

Based on the potential cholinesterase inhibitory activity, it can be inferred that this compound may enhance cholinergic neurotransmission, potentially improving cognitive function .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-oxazole typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with appropriate oxazole precursors under controlled conditions. One common method involves the use of benzenesulfonyl chloride in the presence of a base such as sodium carbonate in an aqueous medium . The reaction is carried out under dynamic pH control to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-oxazole undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the oxazole ring, using reagents like alkyl halides or aryl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base such as potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Applications De Recherche Scientifique

5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-oxazole has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential antibacterial and enzyme inhibitory activities.

Medicine: Explored for its potential therapeutic properties, including anticancer and anti-inflammatory effects.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Comparaison Avec Des Composés Similaires

Similar Compounds

2,3-Dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide: Known for its antibacterial properties.

5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methylene-thiazolidine-2,4-dione: Studied for its crystal structure and potential biological activities.

Uniqueness

5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-oxazole is unique due to its combination of benzodioxane and oxazole rings, which confer distinct chemical and biological properties

Activité Biologique

5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-oxazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and the mechanisms underlying its activity. The focus will be on its pharmacological characteristics, including antibacterial, anticancer, and anti-inflammatory effects.

Chemical Structure and Properties

The compound can be described by the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C12H11N3O3 |

| Molecular Weight | 233.23 g/mol |

| IUPAC Name | This compound |

| InChI Key | XXXXXX |

The structural formula indicates the presence of a benzodioxin moiety fused with an oxazole ring, which is significant for its biological activity.

Antibacterial Activity

Research has demonstrated that oxazole derivatives exhibit notable antibacterial properties. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains. A study reported that oxazole compounds were tested against Escherichia coli and Staphylococcus aureus, with some derivatives achieving minimum inhibitory concentrations (MIC) as low as 16 µg/mL .

Anticancer Activity

The anticancer potential of this compound has been investigated through in vitro studies. The compound was tested on several cancer cell lines including human breast cancer (MCF-7) and lung cancer (A549) cells. Results indicated that certain concentrations led to significant cytotoxic effects with IC50 values ranging from 10 to 30 µM .

Case Study:

In a specific study involving the evaluation of benzoxazole derivatives, it was found that those containing the oxazole ring exhibited enhanced cytotoxicity compared to their non-oxazole counterparts. This suggests that the oxazole structure plays a crucial role in mediating anticancer activity .

Anti-inflammatory Effects

Anti-inflammatory properties have also been attributed to compounds with similar structures. The inhibition of cyclooxygenase (COX) enzymes was noted in several studies involving oxazole derivatives. These compounds reduced inflammatory markers in animal models of arthritis .

The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, it is believed to interact with specific molecular targets such as:

- Enzymatic Inhibition: Compounds may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.

- Receptor Modulation: The compound may act on various receptors implicated in inflammation and cancer progression.

Comparative Analysis with Similar Compounds

Comparative studies reveal that while many oxazole derivatives share common biological activities, the presence of the benzodioxin moiety in this compound enhances its stability and potency.

| Compound Name | Antibacterial Activity | Anticancer Activity | Anti-inflammatory Activity |

|---|---|---|---|

| This compound | Moderate | High | Moderate |

| 5-Methylbenzoxazole | Low | Moderate | Low |

| 2-Aminooxazole | High | Moderate | High |

Propriétés

IUPAC Name |

5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-2-9-10(14-4-3-13-9)5-8(1)11-6-12-7-15-11/h1-2,5-7H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSIXZSLHYOZKOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)C3=CN=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.